Journal Name:Journal of Taibah University for Science
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
N-Doped Graphene Quantum Dot Nanoparticle Synthesis of Optical Active Thermal Stable Polyurea Nanocomposites Using Polybutadiene Chain Modification
Journal of Taibah University for Science ( IF 0 ) Pub Date: 2022-10-14 , DOI: 10.1155/2022/2426749
Geminate thermal stability with optical characteristics is a moving forward achievement in the preparation of polybutadiene-based polyurea nanocomposites. In this regard, nitrogen-doped graphene quantum dots were synthesized from a one-pot hydrothermal reaction of citric acid with urea in an aqueous solution. An in situ polymerization approach was used for the synthesis of polyurea from the reaction of telechelic amine functionalized polybutadiene and toluene diisocyanate (TDI) in the presence of the DBTDL catalyst. Nanocomposites were prepared using 1–3 weight percent of graphene N-quantum dot nanoparticles in the polymer matrix. 1H-NMR and FT-IR spectroscopy techniques elaborated successful synthesis of primary polymer binder, polyurea and nanocomposites. Thermal degradation and characteristics were investigated using the TGA/DTG and DSC methods; lower degradation rates with progressed thermal stabilities as well as proportionate thermal characteristics with wider thermal service range were obtained especially in 3 wt% nanocomposite. Optical behavior information of samples was studied using UV-vis absorption and photoluminescence (PL) spectrometers. EDX, SEM, and AFM techniques confirmed successful nanoparticle and nanocomposite synthesis with improved morphologic and topographic properties.
Detail
Epoxy–Date Palm Fiber Composites: Study on Manufacturing and Properties
Journal of Taibah University for Science ( IF 0 ) Pub Date: 2023-01-13 , DOI: 10.1155/2023/5670293
Epoxy-date palm fiber (DPF) composites have been synthesized and characterized successfully with various reinforced ratios of DPF (i.e., 5, 10, 15, and 20 wt%), where the mixture of Epoxy–DPF is poured into different prepared silicone molds. The first type of silicon molds is prepared to produce the samples of the Epoxy–DPF composites to conduct mechanical tests (i.e., impact, creep, and tensile). When the ratio of DPF is increased in the Epoxy matrix, a significant improvement was observed in the results of the mechanical tests. The Epoxy–DPF composites with 15 wt% exhibit a high hardness of 38.4 in comparison with other composite specimens. Maximum impact strength, creep strain, and tensile strengths were recorded to be 0.13 J/mm2, 0.03112, and 23.4 N/mm2, respectively, using 20 wt% DPF.
Detail
Investigation of Chemical Treatments to Enhance the Mechanical Properties of Natural Fiber Composites
Journal of Taibah University for Science ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1155/2023/4719481
A sustainable approach to composites is leading to the use of natural fibers rather than synthetic materials, like carbon or glass, for reinforcement. However, the higher moisture absorption of natural fibers impairs the composite’s mechanical properties. Therefore, to improve the mechanical properties, some chemical treatments like silane and fluorocarbon can be performed to reduce the moisture absorption of natural fibers. In this study, flax was used as reinforcement, and epoxy was used as a matrix. In the first part of the study, flax reinforcement was treated with different concentrations of silane (20, 40, and 60 g/L) and fluorocarbons (80, 100, and 120 g/L). Moisture regains (MRs), absorbency, and tensile strength were measured at reinforcement levels. According to the results, reinforcements treated with 60 g/L silane (S3) and 120 g/L fluorocarbons (F3) exhibited the lowest MR values of 7.09% and 3.06%, respectively, whereas water absorbency was significantly reduced. The sample treated with 120 g/L fluorocarbons required 300 seconds extra time to absorb the water as compared with the untreated sample, whereas samples S3 and F3 showed an increase in tensile strength by 20.16% and 34.80% when compared with untreated reinforcement flax reinforcement. In the second part of the study, untreated and treated flax reinforcements were combined with an epoxy matrix for composite fabrication. MR and mechanical tests (tensile, flexural, and Charpy impact tests) were performed. Results revealed that treated flax-reinforced composites exhibited lower MR values 0.86% for F3 and 0.42% for S3, respectively. The tensile, flexural, and pendulum impact strengths of silane-treated reinforced composite sample C.S3 were increased by 15.07%, 117%, and 20.01%, respectively, compared with untreated reinforced composite samples. Consequently, both chemical treatments improve composite mechanical performance as well as service life.
Detail
Prediction Formula Describing Viscoelasticity of Unvulcanized Rubber Compound Based on Time-Temperature Equivalent Superposition Principle
Journal of Taibah University for Science ( IF 0 ) Pub Date: 2023-02-21 , DOI: 10.1155/2023/6916484
Fitting unvulcanized rubber compound’s (URC) dynamic viscoelasticity prediction formula and then constructing its mechanical constitutive model are of great significance for studying defect mechanisms in rubber products. However, it is difficult to measure the dynamic viscoelasticity of unvulcanized rubber at high and low frequencies due to its rapid relaxation property. This paper presents a convenient method to measure the dynamic viscoelasticity of unvulcanized rubber. The data of different temperatures at a fixed frequency are measured by dynamic thermomechanical analysis, and the master curve of unvulcanized rubber is obtained by using the time-temperature equivalent superposition principle, which is used to predict the modulus and stress at different temperatures as a function of frequency. The predicted moduli are in good agreement with experimental data when the strain is less than 10% and the applicable temperature range of the Williams–Landel–Ferry (WLF) equation, which indicates that the proposed method is a feasible way to study the dynamic viscoelasticity of unvulcanized rubber at different temperatures.
Detail
Silymarin and Vanillic Acid Silver Nanoparticles Alleviate the Carbon Tetrachloride-Induced Nephrotoxicity in Male Rats
Journal of Taibah University for Science ( IF 0 ) Pub Date: 2023-02-02 , DOI: 10.1155/2023/4120553
Natural copolymer (e.g., chitosan-loaded) and synthetic (e.g., silver nitrate-loaded) nanopolymers have many medical applications in drug delivery research for enhancing the effectuality of traditional medicine. This study aimed to investigate the potential protective activity of vanillic acid, silver nanoparticles (AgNPs) of vanillic acid, and silymarin against carbon tetrachloride (CCl4)-induced nephrotoxicity in male rats. Rats were divided into five groups; the first group (G1) was a negative control, and the other rats were treated intraperitoneally with CCl4 to induce kidney toxicity twice weekly, and then divided into four groups, G2 was a positive control and left without treatment, the third group was treated with vanillic acid, the fourth (G4) was treated with vanillic acid-AgNPs, and the fifth (G5) was treated with silymarin. In G2, renal function indices (urea, creatinine, and uric acid) showed elevated levels indicating renal toxicity. Na, K, and Ca ions were decreased, whereas Cl− was increased. Antioxidants (glutathione S-transferase, glutathione reduced, total antioxidant capacity, superoxide dismutase, and catalase) were decreased, whereas lipid peroxidation was increased in the kidney tissue homogenate. IL1 was increased, whereas CYP-450 was decreased. In the treated group, all biochemical and renal tissue texture were alleviated as a result of treatment with vanillic acid in G3, vanillic acid AgNPs in G4, and silymarin in G5. Vanillic acid AgNPs and silymarin treatment in G4 and G5, respectively, were more efficient than vanillic acid in G5 in protecting the kidneys against CCl4-induced nephrotoxicity.
Detail
Design and Fabrication of Metallic-Conductive Polymer-Based Hybrid Film Interconnections for Stretchable Electronic Devices
Journal of Taibah University for Science ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1155/2023/1392115
Stretchable circuit is a technological innovation that has transformed the microelectronic landscape due to its enormous applications in the field of medicine. The consistency or durability of health monitoring devices can increase the dependability with which non-invasive clinical measures are collected. Metal–conductive polymer (CP) hybrid interconnects and metal–polyimide dual-layered interconnects were all produced as stretchable interconnections. Stretchable substrate for all of the interconnects was selected as soft elastomer polydimethylsiloxane (PDMS). However, the PDMS substrate presents challenges because it is temperature sensitive, limiting the process temperature. The extreme hydrophobic nature of the PDMS surface makes it difficult to deposit components that contain water and results in poor adhesion with different metals. Following the development of processes for fabricating materials on the PDMS substrate, methods for resolving these issues were investigated.
Detail
Effects of Graphene Oxide and Reduced Graphene Oxide on the Mechanical and Dielectric Properties of Acrylonitrile-Butadiene Rubber and Ethylene-Propylene-Diene-Monomer Blend
Journal of Taibah University for Science ( IF 0 ) Pub Date: 2022-06-29 , DOI: 10.1155/2022/8038386
The composites of properties of ethylene-propylene-diene-monomer (E) and acrylonitrile butadiene-rubber (N) composites of graphene oxide (GO) and reduced graphene oxide (G) were prepared by a combination of solution and open-roll method. They include single matrices (EGO and EG) and blends N/E, 20 part of hundreds of rubber (phr)/80 phr (A), 80 phr/20 phr (B), and 50 phr/50 phr(C) blend containing GO and G. The physico-mechanical properties including vulcanization, tensile, glass transition temperature (), and dielectric spectroscopic properties were evaluated. The N-rich systems reinforced with GO, cured faster than the E-rich systems. Also, N-rich systems obtained the highest dielectric constant , especially when GO and G were incorporated, for example, NG and N-GO obtained 317 and 283% increment in than EG and EGO, respectively. In terms of tensile properties, AGO exhibited the highest strength and elongation at break properties (%). Therefore, solution mixing technique of rubber blends filled with nanoinclusion can be achieved with the tendency of reducing cost without the use of compatibilizer and still maintain the integrity of the physical properties of the final product. The result obtained therefore shows that the current compositions can find various applications in oil/gas sealants, heat-resistant applications, and energy storage materials with minimal losses.
Detail
Ring-Opening Polymerization of Lactones Catalyzed by Silicon-Based Lewis Acid
Journal of Taibah University for Science ( IF 0 ) Pub Date: 2023-05-17 , DOI: 10.1155/2023/4391372
Many catalysts containing various elements at their active sites have been reported for the ring-opening polymerization (ROP) of cyclic esters. However, to our knowledge, silicon-based catalysts for ROP have never been reported. Here we report the ROP of cyclic esters and cyclic carbonates catalyzed by the derivatives of bis(perchlorocatecholato)silane (Si(catCl)2), which is a neutral silicon-based Lewis acid recently reported by Greb et al. The catalyst systems show high activity for the ROP of seven- and six-membered ring monomers such as ε-caprolactone, δ-valerolactone, and trimethylene carbonate to produce the polymers with molecular weights up to 32 kg/mol. The matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and nuclear magnetic resonance analysis of the obtained polymers indicates the predominant formation of cyclic polymers.
Detail
Influence of Magnetic Wood on Mechanical and Electromagnetic Wave-Absorbing Properties of Polymer Composites
Journal of Taibah University for Science ( IF 0 ) Pub Date: 2023-02-01 , DOI: 10.1155/2023/1142654
The application of wireless electronic devices is increasing nowadays; hence, there is a necessity for electromagnetic wave-absorbing material, which is mechanically stable. Polymer composites with magnetic wood as filler material were fabricated by hand lay-up methods of 6 mm thickness. For the proposed immersion duration, magnetic wood was developed by in situ chemical co-precipitation methods. The microwave absorbing phenomenon is evaluated based on the complex permeability, complex permittivity, dielectric tangent, and magnetic tangent losses. The experimentation was done by vector network analyzer in the frequency range of 8.2–12.4 GHz by X-band and Through-reflect-line (TRL) calibration. It was observed that the reflection losses increase as the immersion time increases from −8.70 dB to −9.30 dB at the frequency range of 10.2 GHz. A similar trend is also followed for the mechanical properties like tensile strength, bending strength, and impact strength with respect to the immersion time. The results revealed that the best mechanical and electromagnetic absorption properties are obtained for the specimens with immersion time of 72 hours. Validation is done for the electromagnetic wave-absorbing properties and mechanical properties by regression analysis, and the experimental data are in close agreement with the regression data.
Detail
Investigating the Effect of Curing Activators on the Cure Kinetics of Acrylonitrile–Butadiene Rubber Filled with Graphene Oxide and Reduced Graphene Oxides Nanocomposites
Journal of Taibah University for Science ( IF 0 ) Pub Date: 2023-04-06 , DOI: 10.1155/2023/6387898
For the first time, acrylonitrile–butadiene rubber (NBR)–graphene oxide (GO) and reduced graphene oxide (rGO) composites were prepared without cure activators: zinc oxide/stearic acid (ZnO/SA) and studied. The vulcanization characteristics of the compounds were systematically studied at 160–190°C, with the aid of rheometer and differential scanning calorimetry (DSC) techniques. NBR revealed rapid curing time (t90) with greater cure rate index compared with NBR–GO/rGO composites for the rheometer measurement. This results were in correspondence with the activation energies Ea (kJ/mol) calculated by Ozawa and Kissinger models of vulcanization kinetics. NBR–rGO obtained reduced t90 and Ea (kJ/mol) than NBR–GO, perhaps due to lower oxygenated groups: epoxide (–C–O–C–), carboxyl (–O–C=O), and hydroxyl (–OH) present. Although, the composites delayed in curing, they significantly recorded high tensile properties with high reinforcing factors than NBR. The order of increasing mechanical properties: NBR < NBR–rGO < NBR–GO followed the same order of increasing crosslinking density. In terms of tensile strength, NBR–GO-1 obtained 62.5% and 18.2% increment than NBR and NBR–rGO-1, respectively. The findings from this study indicate that the absence of ZnO/SA in rubber compounds may slow down curing of rubber–GO/rGO composites and lower networks compared with those containing activators ZnO/SA. However, optimization of ZnO/SA and with desired functional groups on graphene and derivative graphene sheets (GDS) including other proposed factors may enhance the curing speed of rubber–GDS based systems, without compromising their mechanical integrity for advanced applications.
Detail
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not